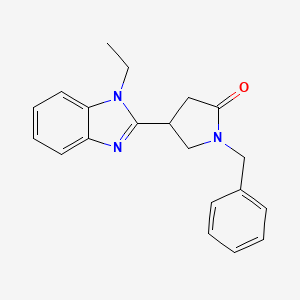

1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

1-Benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzyl group at position 1 and a 1-ethyl-1H-benzodiazol-2-yl moiety at position 2. This structure combines a lactam ring (pyrrolidin-2-one) with aromatic and heteroaromatic substituents, which are common motifs in bioactive molecules.

Properties

IUPAC Name |

1-benzyl-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-2-23-18-11-7-6-10-17(18)21-20(23)16-12-19(24)22(14-16)13-15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYHVCRWRSCTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves the condensation of 1-ethyl-1H-benzimidazole with a suitable pyrrolidinone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydride in DMSO for nucleophilic substitution.

Major Products

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced benzimidazole or pyrrolidinone derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Core Structure and Substituent Variations

Pharmacological and Computational Insights

- Nootropic Potential: Derivatives like 1-benzyl-4-(4-R-5-sulfonylidene-triazol-3-yl)pyrrolidin-2-one exhibit strong docking scores (e.g., ΔG values in Table 1 of ) for nootropic receptors, suggesting that the sulfonylidene-triazolyl group enhances binding compared to the ethyl-benzodiazolyl group in the target compound .

- Substituent Effects : The ethyl group on the benzodiazole ring in the target compound may influence lipophilicity and metabolic stability. In contrast, oxadiazole or triazole substituents (e.g., in ) introduce electronegative regions that could modulate target selectivity .

Physicochemical Properties

- Molecular Weight : The target compound (MW ~349 g/mol) falls within the drug-like range, similar to its analogs (MW 330–400 g/mol) .

Biological Activity

1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C20H21N3O

- Molecular Weight : 321.40 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

These properties suggest that the compound may have good membrane permeability, which is crucial for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Receptor Binding : Preliminary studies suggest that it may act on neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.

Antimicrobial Activity

Research indicates that 1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one exhibits antimicrobial properties against various strains of bacteria and fungi. The following table summarizes its efficacy against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM after 48 hours of treatment.

The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis.

Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells showed that treatment with 1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one resulted in reduced oxidative stress markers and improved cell viability under hypoxic conditions. This suggests potential applications in neurodegenerative diseases.

Study 2: Antimicrobial Efficacy

In a comparative study of various benzodiazole derivatives, this compound was found to be one of the most effective against drug-resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.